Magnesium mandelate

Description

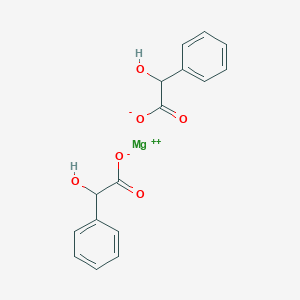

Structure

3D Structure of Parent

Properties

CAS No. |

18937-33-2 |

|---|---|

Molecular Formula |

C16H14MgO6 |

Molecular Weight |

326.58 g/mol |

IUPAC Name |

magnesium;2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/2C8H8O3.Mg/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 |

InChI Key |

RPONRISSUINNRF-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |

Other CAS No. |

18937-33-2 6787-77-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Mandelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium mandelate, the salt of mandelic acid and magnesium, is a compound of interest in pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. Experimental protocols for the preparation of this compound are outlined, based on established methods for the synthesis of magnesium carboxylates. Furthermore, this guide details the analytical techniques crucial for the structural elucidation and quality control of the compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Thermal Analysis (TGA/DSC), and X-ray Diffraction (XRD). Quantitative data, where available in the public domain, has been summarized. Additionally, a potential signaling pathway relevant to the biological effects of magnesium is presented. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of magnesium-based active pharmaceutical ingredients.

Introduction

Mandelic acid, an alpha-hydroxy acid, is known for its therapeutic properties, including its use as a urinary antiseptic.[1] When combined with magnesium, an essential mineral involved in numerous physiological processes, the resulting this compound presents a compound with potential synergistic or enhanced biological activities. The synthesis and thorough characterization of this compound are fundamental steps in its development for therapeutic or supplemental use. This guide provides a detailed methodology for its preparation and analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a magnesium precursor with mandelic acid in an aqueous medium. The most common magnesium sources are magnesium oxide (MgO) or magnesium carbonate (MgCO₃). The reaction proceeds via an acid-base neutralization to form the magnesium salt of mandelic acid, which can then be isolated as a hydrated solid.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound dihydrate.

Materials:

-

D-(-)-Mandelic Acid

-

Magnesium Oxide (MgO) or Magnesium Carbonate (MgCO₃)

-

Deionized Water

Procedure:

-

Dissolution of Mandelic Acid: Dissolve two molar equivalents of D-(-)-mandelic acid in a suitable volume of deionized water in a round-bottom flask. Heat the mixture gently (e.g., to 70-80 °C) with continuous stirring to ensure complete dissolution.

-

Preparation of Magnesium Precursor Suspension: In a separate beaker, suspend one molar equivalent of magnesium oxide or magnesium carbonate in deionized water.

-

Reaction: Slowly add the magnesium precursor suspension to the heated mandelic acid solution in a dropwise manner or in small portions. Effervescence (release of CO₂) will be observed if using magnesium carbonate. Continue stirring the reaction mixture at an elevated temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. The initially opaque mixture should become a clear or translucent solution.

-

Filtration: After the reaction is complete, cool the solution to room temperature. If any unreacted starting material or impurities are present, remove them by filtration.

-

Crystallization: Concentrate the filtrate by removing a portion of the solvent under reduced pressure. Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the resulting white crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities. Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄MgO₆ | [2] |

| Molecular Weight | 326.58 g/mol | [2] |

| Appearance | White, odorless powder | [2] |

| Solubility | Slightly soluble in cold water; soluble in boiling water; insoluble in alcohol | [2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound and to confirm the coordination of the magnesium ion to the mandelate ligand. The formation of the salt is indicated by a shift in the characteristic absorption bands of the carboxyl and hydroxyl groups.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Spectral Features:

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (hydroxyl) | 3500 - 3200 (broad) | The broadness indicates hydrogen bonding. This band may also overlap with the O-H stretching of water of hydration. |

| C-H (aromatic) | 3100 - 3000 | Characteristic stretching vibrations of the benzene ring. |

| C=O (carboxylate) | 1650 - 1550 | The C=O stretching of the carboxylic acid (typically ~1700 cm⁻¹) is absent and is replaced by the asymmetric stretching of the carboxylate anion at a lower frequency. |

| C-O (hydroxyl) | 1100 - 1000 | Stretching vibration of the secondary alcohol. |

| Mg-O | < 600 | Stretching vibrations corresponding to the magnesium-oxygen bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the mandelate ligand within the magnesium salt.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Expected Chemical Shifts (in D₂O):

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.5 - 7.2 | 140 - 125 |

| Methine (CH-OH) | ~5.0 | ~75 |

| Carbonyl (COO⁻) | - | 180 - 175 |

Note: Chemical shifts can vary depending on the solvent and concentration.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and the presence of water of hydration in the this compound sample.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample into an alumina or platinum crucible.

-

Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

Expected Thermal Events:

| Temperature Range (°C) | Technique | Event | Expected Observation |

| 50 - 150 | TGA | Dehydration | A weight loss corresponding to the removal of water molecules of hydration. For a dihydrate, this would be approximately 11%. |

| > 200 | TGA | Decomposition of the anhydrous salt | Significant weight loss as the organic moiety decomposes. |

| 50 - 150 | DSC | Dehydration | An endothermic peak corresponding to the energy required to remove the water of hydration. |

| > 200 | DSC | Decomposition | Exothermic or endothermic peaks associated with the breakdown of the molecule. |

X-ray Diffraction (XRD)

Powder XRD is used to determine the crystalline structure of this compound. The diffraction pattern is a unique fingerprint of the crystalline solid.

Experimental Protocol:

-

Sample Preparation: The finely ground powder of this compound is mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

Data Presentation:

Potential Signaling Pathway

While specific signaling pathways for this compound have not been extensively studied, the biological effects are likely influenced by the actions of magnesium ions. Magnesium is a crucial cofactor for numerous enzymes and plays a significant role in cellular signaling. One such pathway is the modulation of the inflammatory response.

Caption: A potential signaling pathway modulated by magnesium ions.

This diagram illustrates how magnesium ions, potentially released from this compound, can activate the TRPM7 channel, leading to the activation of the PI3K/AKT signaling pathway. This, in turn, can inhibit the NF-κB pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined protocols and analytical methods are essential for producing and verifying the quality of this compound for research and development purposes. While a representative synthesis and expected characterization data are provided, it is recommended that researchers consult the primary literature, such as the work by Schmidt, Schier, and Schmidbaur (1998), for more detailed experimental data. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

The Crystal Structure of Magnesium Bis(2-Hydroxy-2-Phenylacetate): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of magnesium bis(2-hydroxy-2-phenylacetate), also known as magnesium mandelate. This compound is of interest for its potential applications in pharmaceutical formulations. Understanding its solid-state structure is crucial for predicting its stability, solubility, and bioavailability. This document summarizes the key crystallographic data, details the experimental protocols for its synthesis and characterization, and visualizes the experimental workflow.

Crystallographic Data Summary

The crystal structure of magnesium bis(2-hydroxy-2-phenylacetate) dihydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in a well-defined system, with the magnesium ion coordinated to the mandelate ligands and water molecules. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₈MgO₈ |

| Formula Weight | 362.61 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 6.134(1) Å |

| b | 15.111(2) Å |

| c | 18.222(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1688.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.425 g/cm³ |

Experimental Protocols

The synthesis and crystallographic analysis of magnesium bis(2-hydroxy-2-phenylacetate) dihydrate involve a straightforward aqueous reaction followed by single-crystal X-ray diffraction.

Synthesis of Magnesium Bis(2-Hydroxy-2-Phenylacetate) Dihydrate

The synthesis of the title compound is achieved through the reaction of D(-)-mandelic acid with a magnesium salt in an aqueous solution.

Materials:

-

D(-)-mandelic acid

-

Magnesium carbonate ((MgCO₃)₄·Mg(OH)₂·5H₂O)

-

Deionized water

Procedure:

-

A suspension of basic magnesium carbonate in deionized water is prepared.

-

A stoichiometric amount of D(-)-mandelic acid is added to the suspension.

-

The reaction mixture is stirred at room temperature. The evolution of carbon dioxide indicates the progress of the reaction.

-

Stirring is continued until a clear solution is obtained, signifying the completion of the reaction.

-

The resulting solution is filtered to remove any unreacted starting materials.

-

The clear filtrate is then subjected to slow evaporation at ambient temperature.

-

Colorless, needle-like crystals of magnesium bis[D(-)-mandelate] dihydrate suitable for X-ray diffraction are obtained upon evaporation.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using a single crystal of the synthesized compound.

Instrumentation:

-

Enraf-Nonius CAD-4 diffractometer

-

Mo-Kα radiation (λ = 0.71073 Å)

-

Graphite monochromator

Data Collection and Refinement:

-

A suitable single crystal was mounted on a glass fiber.

-

The crystal was cooled to -78 °C to minimize thermal vibrations.

-

Unit cell parameters were determined and refined from a set of 25 accurately centered reflections.

-

Intensity data were collected using the ω-scan technique.

-

The structure was solved by direct methods using the SHELXS-97 software.

-

The structure was refined by full-matrix least-squares on F² using the SHELXL-97 software.

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural determination of magnesium bis(2-hydroxy-2-phenylacetate) dihydrate.

Caption: Synthesis and crystallographic analysis workflow.

There are no specific signaling pathways directly described for magnesium bis(2-hydroxy-2-phenylacetate) in the provided context. Therefore, a signaling pathway diagram is not applicable.

An In-depth Technical Guide to the Chemical and Physical Properties of Magnesium Mandelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium mandelate, the magnesium salt of mandelic acid, is a compound of interest in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, drawing from available scientific literature. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Chemical Properties

This compound is an organic magnesium salt. Its chemical identity is well-established, though specific experimental data on some of its properties remains limited.

Identification and Nomenclature

| Property | Value |

| Chemical Name | Magnesium bis(2-hydroxy-2-phenylacetate)[1] |

| Synonyms | This compound, Magnesium phenylglycolate[1] |

| Molecular Formula | C₁₆H₁₄MgO₆[1] |

| Molecular Weight | 326.58 g/mol [1] |

| CAS Number | 18937-33-2[1] |

Chemical Structure

This compound consists of a central magnesium ion (Mg²⁺) coordinated to two mandelate anions. The mandelate anion is the conjugate base of mandelic acid, an alpha-hydroxy carboxylic acid.

Caption: 2D representation of the ionic interaction in this compound.

Physical Properties

| Property | Description |

| Appearance | White, odorless powder[2] |

| Stability | Stable in air[2] |

| Solubility | Slightly soluble in cold water; soluble in approximately 250 parts of boiling water; insoluble in alcohol[2]. Mandelic acid itself is soluble in water and polar organic solvents[3]. |

| Melting Point | Not specified in available literature. Thermal analysis would be required for determination. |

| Decomposition | Decomposes in the presence of acids to form free mandelic acid[2]. The thermal decomposition temperature is not specified, but studies on other magnesium salts like magnesite show decomposition at elevated temperatures (e.g., magnesite decomposition begins around 733K)[4]. |

Spectroscopic Data (Inferred from Mandelic Acid and its Salts)

Specific spectroscopic data for this compound is not widely published. However, the spectral characteristics can be inferred from the analysis of its constituent, mandelic acid, and its other salts.

| Spectroscopic Technique | Expected Characteristics of the Mandelate Moiety |

| Infrared (IR) Spectroscopy | Characteristic bands for the carbonyl (C=O) stretching vibrations are expected. In mandelic acid, this band appears around 1716 cm⁻¹[5]. Bands for O-H stretching of the hydroxyl group and the carboxylic acid (if any residual) would also be present. The formation of the magnesium salt would likely shift the carbonyl stretching frequency. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The proton NMR spectrum of the mandelate portion would show signals corresponding to the aromatic protons of the phenyl group (typically in the 7.3-7.5 ppm range for mandelic acid) and the methine proton adjacent to the hydroxyl and carboxyl groups[6]. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The carbon NMR spectrum would display distinct signals for the carbons of the phenyl ring, the methine carbon, and the carboxyl carbon of the mandelate ligand[5]. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | The UV-Vis spectrum is expected to be dominated by the absorption of the phenyl group in the mandelate structure. |

Experimental Protocols

Synthesis of this compound (Proposed Method)

A plausible route for the synthesis of this compound involves the reaction of mandelic acid with a magnesium base, such as magnesium oxide or magnesium carbonate, in an aqueous medium. A similar approach is used for the preparation of magnesium malate[7].

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Dissolution: Dissolve a stoichiometric amount of mandelic acid in deionized water with stirring, and gently heat if necessary to aid dissolution.

-

Reaction: Slowly add a stoichiometric equivalent of magnesium oxide or magnesium carbonate to the mandelic acid solution. The reaction mixture may be heated to facilitate the reaction.

-

Filtration: After the reaction is complete (e.g., cessation of gas evolution if using magnesium carbonate), the solution is filtered to remove any unreacted starting material or impurities.

-

Crystallization: The filtrate is concentrated by evaporation of the solvent to induce crystallization of the this compound.

-

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold deionized water or a non-solvent like ethanol, and then dried under vacuum to a constant weight.

Quality Control and Analysis (General Methods)

The quality and purity of the synthesized this compound can be assessed using a combination of analytical techniques.

Caption: A generalized workflow for the quality control of this compound.

Methodologies:

-

Assay for Magnesium Content: The magnesium content can be determined by complexometric titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator such as Eriochrome Black T[8].

-

Identification by Infrared Spectroscopy: The identity of the compound can be confirmed by comparing its infrared spectrum with that of a reference standard or by identifying the characteristic absorption bands of the mandelate and carboxylate groups.

-

Purity Assessment by Chromatography: High-performance liquid chromatography (HPLC) can be employed to separate and quantify any unreacted mandelic acid or other organic impurities.

-

Determination of Physical Properties: Standard laboratory methods should be used to determine the appearance, color, odor, and solubility of the substance.

Biological Activity and Applications

This compound is primarily recognized for its use as a urinary antiseptic. This activity is attributed to the mandelic acid component. In an acidic urine environment, mandelic acid exerts a bacteriostatic effect. It is important to distinguish this compound from methenamine mandelate, where the antibacterial action is enhanced by the release of formaldehyde from methenamine in acidic urine. For this compound, the primary active agent is the mandelate ion itself.

Due to the lack of specific studies on the signaling pathways of this compound, a diagrammatic representation is not feasible at this time. The mechanism is generally understood as the non-specific antimicrobial action of mandelic acid.

Conclusion

This technical guide has summarized the currently available information on the chemical and physical properties of this compound. While fundamental data such as molecular formula and weight are well-established, there is a notable lack of specific, experimentally determined quantitative data for properties like melting point, solubility, and comprehensive spectroscopic and crystallographic data. The provided experimental protocols are based on general chemical principles and would require validation for specific applications. Further research is warranted to fully characterize this compound and explore its potential applications.

References

- 1. This compound | C16H14MgO6 | CID 87858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. Mandelic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104355989A - Method for preparing magnesium malate - Google Patents [patents.google.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

Spectroscopic Profile of Magnesium Mandelate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of magnesium mandelate, a compound of interest in pharmaceutical development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic characteristics of this molecule, along with generalized experimental protocols for its analysis. This information is crucial for the characterization, quality control, and formulation development of this compound-based therapeutics.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₁₆H₁₄MgO₆, consists of a central magnesium ion (Mg²⁺) coordinated to two mandelate anions. The mandelate ligand, derived from mandelic acid, possesses a chiral center, a phenyl group, a hydroxyl group, and a carboxylate group. The coordination of the magnesium ion with the mandelate ligands, likely involving the carboxylate and hydroxyl groups, results in a specific three-dimensional structure that dictates its spectroscopic fingerprint.

A proposed structure for magnesium bis(mandelate) dihydrate suggests that the mandelic acid ligand coordinates via an O,O-bidentate donor set, forming a stable five-membered ring. In this arrangement, the carboxylic acid is deprotonated to a carboxylate, while the backbone hydroxyl group remains protonated. The overall complex is six-coordinate with a distorted octahedral geometry.[1]

Spectroscopic techniques such as NMR, IR, and Raman are indispensable for confirming the identity, purity, and structural integrity of this compound. Each technique provides unique and complementary information about the molecule's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl and carboxylate groups, and the hydroxyl proton. The chemical shifts of these protons will be influenced by the coordination to the magnesium ion. Based on data from mandelic acid and its alkali metal salts, the following chemical shifts can be anticipated[2]:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.3 - 7.5 | Multiplet |

| Methine (CH) | ~5.0 | Singlet |

| Hydroxyl (OH) | Variable, dependent on solvent and concentration | Broad Singlet |

Note: The chemical shift of the hydroxyl proton can be highly variable and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the mandelate ligand. The coordination of the carboxylate and hydroxyl groups to the magnesium ion is expected to cause shifts in the corresponding carbon signals compared to free mandelic acid.

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 175 - 180 |

| Aromatic (C₆H₅) | 125 - 140 |

| Methine (CH-OH) | 70 - 75 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio, typically in the range of 5-10 mg/mL.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the probe to the specific solvent and sample.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS or the residual solvent peak).

Caption: Experimental workflow for NMR analysis.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides valuable information about the functional groups and the overall molecular structure of this compound. IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule.

Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carboxylate, and phenyl groups. The coordination to magnesium will significantly influence the position of the carboxylate stretching frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Asymmetric, Carboxylate) | 1580 - 1620 | Strong |

| C=O Stretch (Symmetric, Carboxylate) | 1380 - 1420 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |

Predicted Raman Spectral Data

The Raman spectrum of this compound will also exhibit peaks corresponding to the various functional groups. The aromatic ring vibrations are typically strong in the Raman spectrum.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3050 - 3070 | Strong |

| Ring Breathing (Aromatic) | ~1000 | Strong |

| C=O Stretch (Symmetric, Carboxylate) | 1380 - 1420 | Medium |

| C-O Stretch (Alcohol) | 1050 - 1150 | Medium |

Experimental Protocol for Vibrational Spectroscopy

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount of finely ground this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Place the sample in the IR spectrometer and collect the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra.

Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the solid this compound sample on a microscope slide or in a capillary tube.

-

Data Acquisition: Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm) to minimize fluorescence. Focus the laser on the sample and collect the scattered light.

-

Data Analysis: Identify the Raman shifts and their intensities to characterize the vibrational modes of the molecule.

References

Solubility Profile of Magnesium Mandelate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Magnesium mandelate, the magnesium salt of mandelic acid, is a compound of interest in the pharmaceutical industry. Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility characteristics. Understanding the solubility of this compound in various organic solvents is crucial for the design of effective drug delivery systems, crystallization processes, and analytical methods. This guide addresses the current knowledge gap regarding its solubility in common organic solvents and provides the necessary tools for researchers to conduct their own quantitative assessments.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄MgO₆ | [1] |

| Molecular Weight | 326.58 g/mol | [1] |

| Appearance | White, odorless powder | [1] |

| CAS Registry Number | 18937-33-2 | [1] |

Solubility of this compound

Aqueous Solubility

This compound is reported to be slightly soluble in cold water and soluble in approximately 250 parts of boiling water.[1]

Qualitative Solubility in Organic Solvents

Publicly available data on the quantitative solubility of this compound in organic solvents is scarce. However, qualitative descriptions indicate that it is generally insoluble in alcohol .[1] This suggests poor solubility in common alcoholic solvents such as methanol, ethanol, and isopropanol. The ionic nature of this compound contributes to its limited solubility in non-polar organic solvents. However, its solubility is expected to be higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are known to dissolve other magnesium salts.

The following table summarizes the expected qualitative solubility based on general principles of solubility for ionic compounds. It is imperative that these qualitative assessments be confirmed by quantitative experimental determination.

| Solvent | Chemical Class | Expected Qualitative Solubility | Rationale |

| Methanol | Alcohol (Polar, Protic) | Insoluble to Very Slightly Soluble | Based on the reported insolubility in "alcohol".[1] |

| Ethanol | Alcohol (Polar, Protic) | Insoluble to Very Slightly Soluble | Based on the reported insolubility in "alcohol".[1] |

| Isopropanol | Alcohol (Polar, Protic) | Insoluble | Expected to have lower solvating power for salts than methanol or ethanol. |

| Acetone | Ketone (Polar, Aprotic) | Insoluble to Very Slightly Soluble | Moderate polarity may allow for minimal dissolution. |

| Acetonitrile | Nitrile (Polar, Aprotic) | Insoluble to Very Slightly Soluble | Aprotic nature and polarity might facilitate some dissolution. |

| Dimethylformamide (DMF) | Amide (Polar, Aprotic) | Slightly Soluble to Soluble | High polarity and ability to solvate cations suggest potential for solubility. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar, Aprotic) | Slightly Soluble to Soluble | Strong solvating power for salts, including other magnesium salts. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2]

Materials and Apparatus

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Stoppered flasks or vials (e.g., glass scintillation vials)

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of stoppered flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter that is chemically resistant to the solvent to remove any undissolved solid particles.

-

Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of this compound in the respective solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, g/100 g solvent, or mol/L).

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Factors Influencing this compound Solubility

The solubility of this compound in a given organic solvent is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions. This relationship is depicted in the diagram below.

Conclusion

While quantitative data on the solubility of this compound in a broad range of organic solvents is not extensively documented, this guide provides a framework for its determination. The provided experimental protocol for the shake-flask method offers a robust starting point for researchers. The qualitative insolubility in alcohols suggests that formulators may need to explore more polar, aprotic solvents for developing liquid formulations. The generation of precise solubility data through the methodologies outlined herein will be invaluable for the continued development and application of this compound in the pharmaceutical field.

References

The Unseen Hand: An In-depth Technical Guide to the Mechanism of Action of Magnesium Mandelate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium mandelate, a salt of mandelic acid and magnesium, has been historically utilized as a urinary antiseptic. Its mechanism of action, while not extensively elucidated for the compound as a whole, can be inferred from the distinct yet potentially complementary roles of its constituent ions: magnesium and mandelate. This technical guide synthesizes the available scientific literature to propose a multi-faceted mechanism of action for this compound. We will delve into the independent biological effects of magnesium and mandelic acid, supported by quantitative data and detailed experimental protocols. Furthermore, this guide will present signaling pathways and experimental workflows through explanatory diagrams to provide a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound's therapeutic application primarily revolves around its use as a urinary antiseptic[1][2]. The compound dissociates in biological systems into magnesium cations (Mg²⁺) and mandelate anions. The overall mechanism of action is likely a composite of the antimicrobial properties of mandelic acid and the physiological effects of magnesium. While direct studies on the synergistic action of these two components are scarce, their individual contributions provide a strong foundation for a proposed mechanism.

The Role of the Mandelate Anion: A Potent Antimicrobial Agent

Mandelic acid, an alpha-hydroxy acid (AHA), is the primary contributor to the antiseptic properties of this compound. Its efficacy against a broad spectrum of bacteria, including common uropathogens, has been documented[3][4].

Proposed Antibacterial Mechanisms of Mandelic Acid

The precise antibacterial mechanism of mandelic acid is not fully understood but is thought to involve several concurrent actions:

-

Disruption of Bacterial Cell Membrane: As an acid, mandelic acid can lower the pH of the surrounding environment, creating conditions that are unfavorable for bacterial growth. Furthermore, its lipophilic nature may allow it to penetrate the bacterial cell membrane, disrupting its integrity and function.

-

Chelation of Divalent Cations: A prominent theory for the mechanism of action of AHAs is their ability to chelate divalent cations like calcium (Ca²⁺)[5][6][7]. Calcium ions are crucial for maintaining the structural integrity of bacterial cell walls and biofilms. By sequestering these ions, mandelic acid may weaken the cell wall, leading to lysis, and inhibit biofilm formation, a key factor in recurrent urinary tract infections.

-

Inhibition of Bacterial Enzymes: The structural similarity of mandelic acid to other metabolic precursors may allow it to act as a competitive inhibitor of essential bacterial enzymes, thereby disrupting metabolic pathways necessary for survival.

A proposed workflow for investigating the antibacterial mechanism of mandelic acid is depicted below.

Quantitative Data on the Antibacterial Activity of Mandelic Acid

The following table summarizes the available quantitative data on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of mandelic acid against various bacterial strains.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Staphylococcus aureus (MSSA) | 20 | 20 | [8] |

| Staphylococcus aureus (MRSA) | 40 | 40 | [8] |

| Escherichia coli | 2.00 | 2.50 | [9] |

| Salmonella Typhimurium | 2.50 | 2.50 | [9] |

The Role of the Magnesium Cation: A Modulator of Cellular Processes

Magnesium is an essential mineral involved in a vast array of physiological functions. While its direct antibacterial effect in the context of this compound is not established, its influence on host cellular processes and the nervous system is well-documented.

Magnesium as an NMDA Receptor Antagonist

One of the most significant roles of magnesium in the nervous system is its voltage-dependent blockade of the N-methyl-D-aspartate (NMDA) receptor[10][11]. The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.

The signaling pathway of NMDA receptor activation and its modulation by magnesium is illustrated below.

Other Potential Roles of Magnesium

-

Cofactor for Enzymes: Magnesium is a cofactor for over 300 enzymes, including those involved in ATP metabolism, which is essential for both host and bacterial cells[12].

-

Modulation of Inflammation: Magnesium deficiency has been linked to increased inflammation. Adequate magnesium levels may help modulate the host's inflammatory response to infection.

-

Promotion of Hyaluronic Acid Production: Recent research suggests that magnesium ions can promote the production of hyaluronic acid in epidermal cells, which may contribute to tissue repair and health[13].

Proposed Integrated Mechanism of Action of this compound as a Urinary Antiseptic

Based on the individual properties of its components, the mechanism of action of this compound in the urinary tract can be proposed as follows:

-

Dissociation: In the aqueous environment of the urinary tract, this compound dissociates into Mg²⁺ and mandelate ions.

-

Acidification and Antibacterial Action of Mandelate: The mandelate anion contributes to the acidification of the urine, creating an environment that is bacteriostatic. Furthermore, mandelic acid exerts its direct antibacterial effects through membrane disruption and chelation of essential divalent cations, inhibiting bacterial growth and biofilm formation[4][8].

-

Host Modulation by Magnesium: The magnesium cation, while not directly bactericidal, may contribute to the overall therapeutic effect by modulating the local inflammatory response and potentially influencing cellular repair processes.

The proposed integrated mechanism is visualized in the diagram below.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from standard microbiology procedures to assess the antibacterial efficacy of mandelic acid or this compound.

-

Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).

-

Materials:

-

Test compound (mandelic acid or this compound)

-

Bacterial strains (e.g., uropathogenic E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Mueller-Hinton Agar (MHA)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive (bacteria in MHB without test compound) and negative (MHB alone) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration with no visible turbidity.

-

To determine the MBC, subculture 10 µL from each well showing no growth onto MHA plates.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

-

In Vivo Murine Model of Urinary Tract Infection

This protocol provides a framework for evaluating the in vivo efficacy of this compound, adapted from established UTI models[14][15][16].

-

Objective: To assess the ability of this compound to reduce bacterial load in the urinary tract of mice.

-

Materials:

-

Female C57BL/6 or BALB/c mice (6-8 weeks old)

-

Uropathogenic E. coli (UPEC)

-

This compound

-

Anesthetic

-

Catheters

-

-

Procedure:

-

Anesthetize the mice according to an approved protocol.

-

Instill a known concentration of UPEC (e.g., 10⁸ CFU in 50 µL PBS) directly into the bladder via a transurethral catheter.

-

Administer this compound orally or via intraperitoneal injection at predetermined doses and time points. A control group should receive a vehicle.

-

At a specified time post-infection (e.g., 24, 48, or 72 hours), euthanize the mice.

-

Aseptically harvest the bladder and kidneys.

-

Homogenize the tissues in sterile PBS.

-

Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

-

Statistical analysis will be used to compare the bacterial loads between the treated and control groups.

-

Conclusion

The mechanism of action of this compound in biological systems, particularly as a urinary antiseptic, is best understood by examining the individual contributions of its constituent ions. The mandelate anion provides a direct and multi-pronged antibacterial effect, while the magnesium cation likely plays a supportive role by modulating host responses. This guide provides a foundational framework for researchers and drug development professionals, offering proposed mechanisms, quantitative data, and detailed experimental protocols to facilitate further investigation into this and similar compounds. Future research should focus on validating the proposed synergistic effects and elucidating the precise molecular interactions involved.

References

- 1. Bioavailability and pharmacokinetics of magnesium after administration of magnesium salts to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. almondclear.com [almondclear.com]

- 4. us.typology.com [us.typology.com]

- 5. A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. idosi.org [idosi.org]

- 9. mdpi.com [mdpi.com]

- 10. NMDA receptor complex blockade by oral administration of magnesium: comparison with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shiseido Discovers that Magnesium Ion Promotes Hyaluronic Acid Production and Cytoprotective Effects | NEWS RELEASE | Shiseido Company [corp.shiseido.com]

- 14. Video: Urinary Tract Infection in a Small Animal Model: Transurethral Catheterization of Male and Female Mice [jove.com]

- 15. Advances in experimental bladder models: bridging the gap between in vitro and in vivo approaches for investigating urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

An In-depth Technical Guide to the Biological Activity of Mandelic Acid and its Magnesium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of mandelic acid and its magnesium salt, magnesium mandelate. Mandelic acid, an alpha-hydroxy acid (AHA), exhibits a range of pharmacologically significant effects, including antibacterial, antifungal, anti-inflammatory, and keratolytic properties. These attributes have led to its widespread use in dermatology for the management of acne vulgaris, hyperpigmentation, and photoaging. This document synthesizes key quantitative data from various studies, details relevant experimental protocols, and elucidates the underlying mechanisms of action through signaling pathway diagrams. Furthermore, the biological activities of this compound are explored, highlighting its potential as a urinary antiseptic. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Introduction

Mandelic acid (2-hydroxy-2-phenylacetic acid) is an aromatic AHA derived from the hydrolysis of an extract of bitter almonds.[1] Its larger molecular size compared to other AHAs, such as glycolic acid, results in slower and more uniform penetration into the epidermis, leading to a lower incidence of skin irritation.[2] This favorable tolerability profile, combined with its diverse biological activities, makes mandelic acid a versatile ingredient in both cosmetic and pharmaceutical applications.

Magnesium, an essential mineral, is a cofactor in over 300 enzymatic reactions and is crucial for numerous physiological processes.[3] When complexed with mandelic acid to form this compound, it is purported to have specific biological activities, notably as a urinary antiseptic.[3] This guide will delve into the scientific literature to provide a detailed analysis of the biological effects of both mandelic acid and its magnesium salt.

Biological Activities of Mandelic Acid

Mandelic acid's biological activities are multifaceted, with the most well-documented being its antimicrobial, anti-inflammatory, and skin-renewing properties.

Antimicrobial Activity

Mandelic acid has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[4][5]

Studies have shown that mandelic acid is effective against both Gram-positive and Gram-negative bacteria.[4] Its antibacterial action is attributed to its ability to disrupt the bacterial cell membrane. The lipophilic nature of its phenyl group facilitates penetration through the cell membrane.[6]

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Mandelic Acid Against Various Bacteria

| Microorganism | Strain | MIC | MBC | Reference |

| Staphylococcus aureus | ATCC 25923 | 0.18% | - | [4] |

| Staphylococcus aureus (MSSA) | Type Strain | 20 mg/mL | 20 mg/mL | [5] |

| Staphylococcus aureus (MRSA) | Type Strain | 40 mg/mL | 40 mg/mL | [5] |

| Escherichia coli | ATCC 25922 | 0.23% | - | [4] |

| Proteus mirabilis | - | 0.5% - 1% (pH 4.0-4.5) | - | [2] |

| Klebsiella pneumoniae | - | 0.5% - 1% (pH 4.0-4.5) | - | [2] |

| Enterococcus spp. | - | 0.5% - 1% (pH 4.0-4.5) | - | [2] |

| Bacillus proteus | - | 0.5% - 1% (pH 4.0-4.5) | - | [2] |

| Aerobacter aerogenes | - | 0.5% - 1% (pH 4.0-4.5) | - | [2] |

Mandelic acid also exhibits antifungal properties, making it a unique AHA with this capability.[4]

Table 2: Antifungal Activity of Mandelic Acid

| Microorganism | Activity | Reference |

| Candida albicans | Effective | [7] |

| Candida parapsilosis | Effective | [7] |

Dermatological Applications

The primary applications of mandelic acid are in dermatology, where its keratolytic, anti-inflammatory, and tyrosinase-inhibiting properties are leveraged.

As an AHA, mandelic acid facilitates the shedding of dead skin cells (corneocytes) from the stratum corneum.[8] This is achieved by disrupting the bonds between these cells, a process known as keratolysis. This exfoliative action promotes cellular turnover, leading to a smoother and brighter complexion.[9]

dot

Caption: Mandelic acid's workflow in skin exfoliation.

Mandelic acid is effective in managing acne due to its combined antibacterial and keratolytic properties. It inhibits the growth of Cutibacterium acnes, a bacterium implicated in acne, and helps to unclog pores by promoting the shedding of dead skin cells.[9] Its anti-inflammatory effects also help to reduce the redness and swelling associated with inflammatory acne lesions.

Mandelic acid can improve various forms of hyperpigmentation, including melasma, post-inflammatory hyperpigmentation, and sunspots.[1] This is attributed to its ability to accelerate cell turnover and its inhibitory effect on tyrosinase, a key enzyme in melanin synthesis. By inhibiting tyrosinase, mandelic acid reduces the production of melanin, leading to a more even skin tone.

dot

Caption: Mandelic acid's inhibition of the melanin synthesis pathway.

Biological Activity of this compound

While research on this compound is less extensive than on mandelic acid, it has been identified as a urinary antiseptic.[3] The proposed mechanism involves the combined antibacterial properties of mandelic acid and the physiological role of magnesium.

Magnesium itself has been shown to possess antibacterial properties at high concentrations by decreasing bacterial adherence to surfaces and impairing biofilm formation.[10] It is hypothesized that in this compound, the magnesium ion may enhance the antibacterial efficacy of mandelic acid, particularly in the urinary tract. However, more quantitative studies are required to validate this and to compare its efficacy against mandelic acid alone and other urinary antiseptics.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the agar disk diffusion and microdilution broth techniques.

-

Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. A suspension of the microorganism is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.[7]

-

Agar Disk Diffusion Method:

-

Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension.

-

Sterile filter paper disks (6 mm in diameter) are impregnated with known concentrations of mandelic acid.[7]

-

The disks are placed on the agar surface.

-

Plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.

-

The diameter of the zone of inhibition around each disk is measured in millimeters.[7]

-

-

Microdilution Broth Method (for MIC):

-

Serial twofold dilutions of mandelic acid are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Each well is inoculated with the microbial suspension.

-

The plate is incubated under the same conditions as above.

-

The MIC is determined as the lowest concentration of mandelic acid that completely inhibits visible growth of the microorganism.[5]

-

-

Determination of MBC:

-

Aliquots from the wells showing no growth in the MIC assay are subcultured onto fresh agar plates.

-

The plates are incubated.

-

The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[5]

-

Chemical Peeling Protocol for Skin Exfoliation Assessment

This protocol is a general guideline for clinical assessment of mandelic acid peels.

-

Patient Consultation and Patch Test: A thorough history is taken, and a patch test is performed to assess for any adverse reactions.[11][12]

-

Skin Preparation: The skin is cleansed to remove oils and debris. A pre-peel solution may be applied to degrease the skin.[11]

-

Peel Application: A solution of mandelic acid (e.g., 25-50%) is applied to the skin using a gauze pad or a fan brush. Application time is typically 1-5 minutes, depending on the concentration and the patient's skin tolerance.[1][11]

-

Neutralization: The peel is neutralized with a specific neutralizing solution or rinsed off with water.[11]

-

Post-Peel Care: A soothing lotion or a mild topical steroid may be applied. The patient is advised to use sun protection.[1]

dot

Caption: A typical workflow for a mandelic acid chemical peel.

Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

-

Reagent Preparation: Solutions of the test compound (mandelic acid), a positive control (e.g., kojic acid), tyrosinase enzyme, and the substrate (L-DOPA) are prepared in an appropriate buffer (e.g., phosphate buffer, pH 6.8).[13][14]

-

Assay Procedure:

-

In a 96-well plate, the test compound and tyrosinase solution are pre-incubated for a short period (e.g., 10 minutes at 25°C).[13]

-

The reaction is initiated by adding the L-DOPA substrate.

-

The absorbance is measured kinetically at a specific wavelength (e.g., 475-510 nm) over a period of time (e.g., 30-60 minutes).[13][15]

-

-

Data Analysis: The rate of dopachrome formation is calculated from the linear portion of the absorbance versus time curve. The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

Conclusion

Mandelic acid is a well-tolerated and effective alpha-hydroxy acid with a broad spectrum of biological activities. Its antibacterial, antifungal, keratolytic, and anti-inflammatory properties make it a valuable agent in dermatology for the treatment of acne, hyperpigmentation, and photoaging. The quantitative data presented in this guide provide a basis for formulation and further research. While this compound shows promise as a urinary antiseptic, further investigation is warranted to fully elucidate its mechanism of action and clinical efficacy. The detailed experimental protocols provided herein offer a standardized approach for future studies on these compounds. This technical guide serves as a comprehensive resource for scientists and researchers, facilitating a deeper understanding of the biological activities of mandelic acid and its magnesium salt and encouraging further exploration of their therapeutic potential.

References

- 1. nucelle.com [nucelle.com]

- 2. us.typology.com [us.typology.com]

- 3. The Importance of Magnesium in Clinical Healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-Alcohol Hand Sanitiser Gels with Mandelic Acid and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement of Exfoliating Effects through the Novel Cosmetic Ingredient Mandelic acid_Carnitine Ion‐Pairing Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mandelic Acid | C8H8O3 | CID 1292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Antimicrobial Properties of Magnesium Open Opportunities to Develop Healthier Food - PMC [pmc.ncbi.nlm.nih.gov]

- 11. novaskin.care [novaskin.care]

- 12. theinkeylist.com [theinkeylist.com]

- 13. activeconceptsllc.com [activeconceptsllc.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. mdpi.com [mdpi.com]

In Vitro Cytotoxicity of Magnesium Mandelate: A Review of Available Component Data

A comprehensive review of existing scientific literature reveals a notable absence of in vitro studies specifically investigating the cytotoxicity of magnesium mandelate. Despite the individual use of magnesium compounds and mandelic acid in various biomedical and dermatological applications, their combined effect as a single compound on cell viability and toxicity has not been documented. This technical guide, therefore, provides an in-depth analysis of the available in vitro cytotoxicity data for the constituent components of this compound—magnesium ions and mandelic acid—to offer a foundational understanding for researchers, scientists, and drug development professionals.

Cytotoxicity Profile of Magnesium

Magnesium is an essential mineral for numerous physiological processes. However, supraphysiological concentrations of magnesium ions can induce cytotoxic effects. The in vitro cytotoxicity of magnesium is highly dependent on the cell type, the concentration of magnesium ions, and the local pH environment.

Quantitative Data on Magnesium Cytotoxicity

The following table summarizes the quantitative data from studies on the in vitro cytotoxicity of magnesium, primarily in the form of magnesium chloride (MgCl₂) and magnesium alloys.

| Cell Line | Compound/Alloy | Assay | Exposure Time | Key Findings |

| Human Coronary Artery Endothelial Cells (HCAECs) | MgCl₂ | MTT | 24 hours | Cell viability was not significantly affected below 30 mM. The EC50 was determined to be 66.7 mM.[1] |

| MG63 (Human Osteosarcoma) | MgCl₂ | Not Specified | Not Specified | The EC50 was reported to be 53 mM.[1] |

| Human Umbilical Cord Perivascular Cells (HUCPCs) | MgCl₂ | Not Specified | Not Specified | The EC50 was reported to be 73 mM.[1] |

| Rat Hepatocytes | Magnesium-deficient medium | Not Specified | 48-72 hours | Magnesium deficiency induced apoptosis. Caspase-3 was highly activated in magnesium-free cultures after 48 hours.[2] |

| Rodent Hippocampal Neurons | MgSO₄ | Caspase-3 Immunostaining | 3 days | Magnesium sulfate induced a concentration-dependent increase in apoptosis.[3] |

Experimental Protocols for Magnesium Cytotoxicity Assessment

Cell Culture:

-

HCAECs were cultured and treated with varying concentrations of MgCl₂ for 24 hours.[1]

-

Rat hepatocytes were isolated and maintained in primary culture. For the experiments, cells were incubated in serum-free media with varying magnesium concentrations (0-5.6 mmol/L) for up to 72 hours.[2]

-

Rodent hippocampal neurons were maintained in dissociated cultures. Cells were treated with 5 and 10 mM of additional MgSO₄ for 3 days, starting at 6 days in vitro.[3]

Cytotoxicity and Apoptosis Assays:

-

MTT Assay: This colorimetric assay was used to assess the cell viability of HCAECs. The assay measures the metabolic activity of cells, which is correlated with the number of viable cells.[1]

-

Caspase-3 Immunostaining: This technique was employed to identify apoptotic neurons. Activated caspase-3 is a key effector in the apoptotic pathway, and its detection through immunostaining allows for the identification of cells undergoing apoptosis.[3]

-

Flow Cytometry: Used for the quantitative analysis of apoptosis in rat hepatocytes after propidium iodide staining. This method allows for the determination of the proportion of subdiploid cells, which is indicative of apoptosis.[2]

-

Hoechst Dye Staining: A fluorescent staining method used to visualize the nuclear morphology of cells. The presence of condensed or fragmented nuclei in magnesium-deficient hepatocyte cultures indicated apoptosis.[2]

Cytotoxicity Profile of Mandelic Acid

Mandelic acid is an alpha-hydroxy acid (AHA) with known antibacterial properties, commonly used in dermatological applications.[4] Recent studies have begun to explore its potential as an anticancer agent.

Quantitative Data on Mandelic Acid Cytotoxicity

A study on human lung adenocarcinoma H1299 cells demonstrated that mandelic acid inhibited cell proliferation in a concentration-dependent manner.[5] While specific IC50 values were not provided in the available abstract, the study indicated a significant effect on cell viability.

| Cell Line | Compound | Assay | Exposure Time | Key Findings |

| H1299 (Human Lung Adenocarcinoma) | Mandelic Acid | CCK-8 | Not Specified | Mandelic acid inhibited the proliferation of H1299 cells.[5] |

| H1299 (Human Lung Adenocarcinoma) | Mandelic Acid | Hoechst 33258/PI double-staining | Not Specified | Mandelic acid elevated the level of apoptosis in H1299 cells.[5] |

Experimental Protocols for Mandelic Acid Cytotoxicity Assessment

Cell Culture:

-

H1299 lung adenocarcinoma cells were used to investigate the effects of mandelic acid on proliferation, apoptosis, and migration.[5]

Cytotoxicity and Apoptosis Assays:

-

CCK-8 Assay: This assay was used to detect changes in the proliferation ability of H1299 cells treated with different concentrations of mandelic acid.[5]

-

Hoechst 33258/PI Double-Staining Assay: This method was employed to analyze the apoptosis of H1299 cells. Hoechst 33258 stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells, while propidium iodide (PI) stains necrotic cells.[5]

-

Western Blot: This technique was used to detect the expression of proteins related to proliferation, apoptosis, and migration pathways in H1299 cells.[5]

Signaling Pathway of Mandelic Acid-Induced Apoptosis

The study on H1299 cells elucidated a potential molecular mechanism for mandelic acid-induced apoptosis, involving the bax/caspase-3 signaling axis.

Conclusion and Future Directions

The available in vitro data provides insights into the cytotoxic potential of magnesium ions and mandelic acid as separate entities. High concentrations of magnesium can lead to cell death, with the threshold for toxicity varying between cell types. Mandelic acid has been shown to inhibit proliferation and induce apoptosis in a lung cancer cell line through the bax/caspase-3 pathway.

It is crucial to emphasize that the cytotoxic profile of this compound as a compound cannot be directly extrapolated from the effects of its individual components. The chemical bonding and resulting physicochemical properties of this compound will likely lead to a unique biological activity profile.

Therefore, dedicated in vitro cytotoxicity studies on this compound are essential to determine its safety and potential therapeutic applications. Future research should focus on:

-

Determining the IC50 values of this compound across a diverse panel of cell lines, including both cancerous and non-cancerous cells.

-

Investigating the mechanisms of cell death induced by this compound, including apoptosis, necrosis, and autophagy.

-

Elucidating the specific signaling pathways modulated by this compound.

Such studies will be instrumental in understanding the biological effects of this compound and will be a prerequisite for any further development for biomedical or pharmaceutical applications.

References

- 1. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mandelic acid - Wikipedia [en.wikipedia.org]

- 3. almondclear.com [almondclear.com]

- 4. nucelle.com [nucelle.com]

- 5. Effect of mandelic acid on the proliferation , apoptosis and migration ability of lung adenocarcinoma H1299 cells and its mechanism | Acta Universitatis Medicinalis Anhui;(6): 742-747, 2023. | WPRIM [pesquisa.bvsalud.org]

The Indispensable Role of Magnesium in Enzymatic Reactions and Nucleic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Magnesium (Mg²⁺), the second most abundant intracellular divalent cation, is a critical cofactor in a vast array of biological processes. Its unique physicochemical properties, including its small ionic radius and high charge density, allow it to play indispensable roles in stabilizing macromolecular structures and participating directly in catalytic mechanisms. This technical guide provides an in-depth exploration of the pivotal role of magnesium in enzymatic reactions, with a particular focus on its function in DNA and RNA synthesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Magnesium in Enzymatic Reactions: A Ubiquitous Cofactor

Magnesium is a cofactor for over 600 enzymes, participating in a broad spectrum of metabolic pathways, including glycolysis, ATP metabolism, and signal transduction.[1] Its primary roles in enzyme catalysis can be broadly categorized as:

-

Substrate Activation: Mg²⁺ often binds to substrates, most notably adenosine triphosphate (ATP), to form a complex (Mg-ATP) that is the true substrate for many enzymes.[2][3] This binding neutralizes the negative charges on the phosphate groups, facilitating nucleophilic attack.

-

Enzyme Activation: Mg²⁺ can bind directly to enzymes, inducing conformational changes that are essential for catalytic activity. This allosteric regulation can modulate enzyme function in response to cellular magnesium levels.

-

Stabilization of Transition States: In the active site of enzymes, Mg²⁺ ions can coordinate with various functional groups to stabilize the high-energy transition states of a reaction, thereby lowering the activation energy.

A classic example is the role of magnesium in kinases, which catalyze the transfer of a phosphate group from ATP to a substrate. The Mg²⁺ ion coordinates with the β- and γ-phosphates of ATP, orienting the terminal phosphate for transfer and stabilizing the negative charge buildup during the transition state.

Quantitative Data on Magnesium-Enzyme Interactions

The affinity of enzymes for magnesium and the optimal concentration required for their activity are critical parameters in understanding their function. The following table summarizes key quantitative data for representative magnesium-dependent enzymes.

| Enzyme/Molecule | Parameter | Value | Conditions | Reference(s) |

| ATP | Dissociation Constant (Kd) for Mg²⁺ | 50 ± 10 µM | Physiological ionic strength, 37°C | [4][5] |

| Association Constant (Kass) for Mg²⁺ | 9554 M⁻¹ | [2] | ||

| Taq DNA Polymerase | Optimal Mg²⁺ Concentration | 1.5 - 2.0 mM | Standard PCR | [6][7] |

| General Optimization Range for Mg²⁺ | 1.0 - 4.0 mM | PCR | [8] | |

| Best Mg²⁺ for Specific Activity | 10 mM | [9] | ||

| T7 RNA Polymerase | Optimal Mg²⁺:NTP Ratio | 1:1.1875 to 1:1.875 (Total NTPs:Mg²⁺) | In vitro transcription | [10] |

| Specificity Requirement | [rNTP]total > [Mg²⁺] by 9 mM | Rolling Circle Transcription | [11][12] | |

| HIV Reverse Transcriptase | Apparent Kd for 2nd Mg²⁺ | 3.7 mM | Pre-steady-state kinetics | [11] |

| EcoRI Restriction Endonuclease | Optimal Mg²⁺ Concentration | ~2.5 mM | DNA cleavage | [1] |

| Tetrahymena Ribozyme | Optimal Folding Rate | 2 mM Mg²⁺ | In vitro folding | [6] |

The Two-Metal-Ion Mechanism in DNA and RNA Synthesis

DNA and RNA polymerases, the enzymes responsible for synthesizing nucleic acids, employ a highly conserved two-metal-ion catalytic mechanism that is critically dependent on magnesium.[13][14] Two Mg²⁺ ions, often designated as metal A and metal B, are coordinated by conserved acidic residues (typically aspartate) in the active site of the polymerase.

-

Metal A is proposed to lower the pKa of the 3'-hydroxyl group of the primer terminus, activating it for a nucleophilic attack on the α-phosphate of the incoming deoxynucleoside triphosphate (dNTP) or ribonucleoside triphosphate (rNTP).

-

Metal B is thought to coordinate the triphosphate moiety of the incoming nucleotide, orienting it for catalysis and stabilizing the pyrophosphate leaving group.[15]

This elegant mechanism ensures the high fidelity and efficiency of nucleic acid synthesis. The precise positioning of the two magnesium ions is crucial for the chemical reaction to occur.

Figure 1. The two-metal-ion catalytic mechanism of DNA/RNA polymerases.

Experimental Protocols for Investigating the Role of Magnesium

A variety of experimental techniques can be employed to elucidate the role of magnesium in enzymatic reactions and nucleic acid synthesis. The following sections provide detailed methodologies for key experiments.

Enzyme Kinetics Assays with Varying Magnesium Concentrations

Objective: To determine the kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) of a magnesium-dependent enzyme at different Mg²⁺ concentrations.

Methodology:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the purified enzyme in a suitable buffer devoid of divalent cations.

-

Prepare stock solutions of the substrate and a range of MgCl₂ concentrations.

-

Prepare a reaction buffer (e.g., Tris-HCl) at the desired pH.

-

-

Assay Setup:

-

In a multi-well plate or individual reaction tubes, set up a series of reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate.

-

For each substrate concentration, prepare a set of reactions with different final concentrations of MgCl₂.

-

Include a control reaction with no enzyme to account for any non-enzymatic substrate degradation.

-

-

Initiation and Monitoring:

-

Initiate the reaction by adding the enzyme to the reaction mixture.

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific reaction (e.g., spectrophotometry, fluorometry, or chromatography).

-

-

Data Analysis:

-

Determine the initial reaction velocity (v₀) for each combination of substrate and Mg²⁺ concentration by calculating the slope of the linear portion of the progress curve.

-

Plot v₀ versus substrate concentration for each Mg²⁺ concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Calculate k꜀ₐₜ from Vₘₐₓ if the enzyme concentration is known (k꜀ₐₜ = Vₘₐₓ / [E]).

-

Analyze the dependence of Kₘ and k꜀ₐₜ on the Mg²⁺ concentration to understand its role in substrate binding and catalysis.

-

References

- 1. Exploring both sequence detection and restriction endonuclease cleavage kinetics by recognition site via single-molecule microfluidic trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple magnesium ions in the ribonuclease P reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 4. T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Thermodynamics of Magnesium Binding to RNA Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Magnesium-dependent folding of self-splicing RNA: Exploring the link between cooperativity, thermodynamics, and kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scottlab.ucsc.edu [scottlab.ucsc.edu]

- 9. nordicbiolabs.se [nordicbiolabs.se]

- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 11. Kinetic and thermodynamic analysis defines roles for two metal ions in DNA polymerase specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of the Concentration Difference between Magnesium Ions and Total Ribonucleotide Triphosphates in Governing the Specificity of T7 RNA Polymerase-Based Rolling Circle Transcription for Quantitative Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. monod.biomath.nyu.edu [monod.biomath.nyu.edu]

- 14. 2 Mg++ catalysis [earth.callutheran.edu]

- 15. edinst.com [edinst.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of Magnesium Mandelate Hydrate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of magnesium mandelate hydrate. It details the expected thermal decomposition pathway, presents quantitative data in a structured format, and outlines a standard experimental protocol for conducting such an analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of magnesium-based active pharmaceutical ingredients.

Introduction to this compound and its Thermal Properties

This compound is the magnesium salt of mandelic acid, an aromatic alpha-hydroxy acid. It is used in various pharmaceutical and cosmetic applications. The compound typically exists in a hydrated form, and its thermal stability and decomposition characteristics are critical parameters for its handling, storage, and formulation. Thermogravimetric analysis is a key technique for elucidating the thermal behavior of this compound hydrate, providing information on its hydration state, thermal stability, and decomposition products.

Predicted Thermal Decomposition Pathway